H-Met-AMC acetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-AMC acetate salt involves the coupling of L-Methionine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the acetate salt form.

Análisis De Reacciones Químicas

Types of Reactions

H-Met-AMC acetate salt undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Hydrolysis: 7-amido-4-methylcoumarin and L-Methionine.

Aplicaciones Científicas De Investigación

H-Met-AMC acetate salt is widely used in scientific research, particularly in:

Biochemistry: As a fluorogenic substrate for methionine aminopeptidase assays.

Molecular Biology: In studies involving protein degradation and turnover.

Medicine: In the development of diagnostic assays for diseases related to methionine metabolism.

Mecanismo De Acción

The compound exerts its effects by serving as a substrate for methionine aminopeptidase 2. Upon enzymatic cleavage, it releases 7-amido-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is methionine aminopeptidase 2, and the pathway involves the hydrolysis of the amide bond .

Comparación Con Compuestos Similares

Similar Compounds

- L-Methionine 7-amido-4-methylcoumarin

- Boc-Met-ONp

- Ac-Met-AMC

Uniqueness

H-Met-AMC acetate salt is unique due to its high specificity for methionine aminopeptidase 2 and its ability to produce a fluorescent signal upon cleavage. This makes it particularly useful in biochemical assays where sensitivity and specificity are crucial .

Actividad Biológica

H-Met-AMC acetate salt, a compound synthesized from L-methionine and 7-amido-4-methylcoumarin, is primarily recognized for its role as a substrate for methionine aminopeptidase (MetAP) enzymes. This article explores its biological activity, mechanisms of action, and various applications in scientific research.

This compound is characterized by its ability to release 7-amido-4-methylcoumarin upon enzymatic cleavage by MetAP2. This reaction results in fluorescence, which can be quantitatively measured, making it a valuable tool for studying enzyme activity. The compound is particularly noted for its specificity towards MetAP2, which plays a crucial role in protein maturation by removing N-terminal methionine residues from nascent polypeptides.

Reaction Mechanism

The enzymatic reaction can be summarized as follows:

- Substrate Binding : H-Met-AMC binds to the active site of MetAP2.

- Cleavage : The enzyme catalyzes the hydrolysis of the amide bond.

- Fluorescence Release : The cleavage releases 7-amido-4-methylcoumarin, which fluoresces under UV light.

Biological Activity and Applications

This compound has been extensively utilized in various biological studies due to its unique properties:

- Biochemical Assays : It serves as a fluorogenic substrate in assays designed to measure MetAP activity. This application is vital in understanding protein processing and turnover within cells.

- Antibacterial Research : Recent studies have indicated that MetAP inhibitors derived from H-Met-AMC exhibit antibacterial properties against Mycobacterium tuberculosis and other bacteria by inhibiting their growth through MetAP inhibition .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound | Specificity | Fluorescence Release | Applications |

|---|---|---|---|

| This compound | High for MetAP2 | Yes | Enzyme assays, antibacterial research |

| L-Methionine 7-amido-4-methylcoumarin | Moderate | Yes | General peptide studies |

| Boc-Met-ONp | Low | No | Peptide synthesis |

| Ac-Met-AMC | Moderate | Yes | Limited research applications |

Case Studies

- Inhibition of Methionine Aminopeptidases : A study demonstrated that derivatives of H-Met-AMC showed significant inhibition of M. tuberculosis MetAPs, indicating potential therapeutic applications against tuberculosis .

- Fluorogenic Assays : In vitro experiments using H-Met-AMC have been employed to assess enzyme kinetics and substrate specificity in various biological contexts, including cancer cell lines and bacterial cultures .

Propiedades

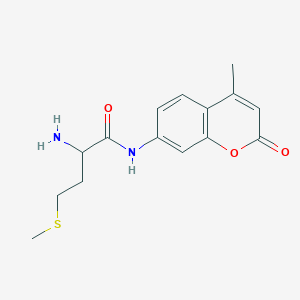

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-9-7-14(18)20-13-8-10(3-4-11(9)13)17-15(19)12(16)5-6-21-2/h3-4,7-8,12H,5-6,16H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLNBHBQGFIHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.